5-(4-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
CAS No.:
Cat. No.: VC10061508
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O2 |
|---|---|
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H12FN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21) |
| Standard InChI Key | LVPIQIMXXAPFFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F |
Introduction
Synthesis
The synthesis of this compound typically involves:
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Formation of the Isoxazole Ring:
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Isoxazoles are synthesized via cyclization reactions involving hydroxylamine derivatives and β-diketones or α,β-unsaturated carbonyl compounds.
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Introduction of the Fluorophenyl Group:
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The fluorophenyl moiety can be introduced via electrophilic aromatic substitution or coupling reactions.
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Carboxamide Formation:
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The carboxamide group is formed by reacting the isoxazole intermediate with pyridin-3-ylmethylamine under amide coupling conditions using reagents like carbodiimides.
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Mechanism of Action
The compound's activity is influenced by its ability to interact with specific biological targets, such as enzymes or receptors. Isoxazoles are known to exhibit diverse pharmacological activities due to their electron-rich aromatic systems.
Potential Applications
Preliminary studies suggest that this compound may possess:
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Anti-inflammatory properties: Isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.
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Anticancer activity: Similar compounds have shown cytotoxic effects against tumor cell lines.
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Antimicrobial effects: Isoxazoles often exhibit antibacterial or antifungal activity.
In Vitro Studies
Recent studies have evaluated the compound's biological activity:
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It demonstrated moderate inhibitory activity against cancer cell lines in single-dose assays.
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The fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins.
Pharmacokinetics
The compound exhibits:
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High metabolic stability due to the fluorinated aromatic ring.
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Moderate protein binding capacity, which influences its half-life and distribution.
Comparison with Related Compounds
| Feature | 5-(4-Fluorophenyl)-N-(Pyridin-3-Yl)methyl-Isoxazole-Carboxamide | Related Isoxazole Derivatives |
|---|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding | May vary depending on substitution patterns |
| Biological Activity | Anti-inflammatory, anticancer potential | Broad spectrum (e.g., antimicrobial, analgesic) |
| Pharmacokinetics | Favorable ADME profile | Depends on specific structural modifications |
Future Directions
Further research should focus on:
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Conducting detailed structure-activity relationship (SAR) studies to optimize biological activity.
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Evaluating the compound in animal models for pharmacodynamics and toxicity profiling.
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Exploring its potential as a lead molecule for drug development in oncology or anti-inflammatory therapy.
This review highlights the importance of 5-(4-fluorophenyl)-N-(pyridin-3-yl)methyl-isoxazole-carboxamide as a promising candidate for pharmaceutical development due to its unique structural features and preliminary biological activities.
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